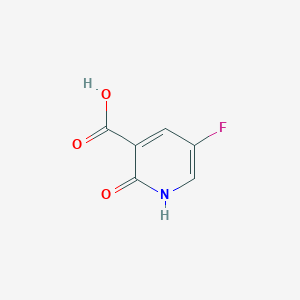

5-Fluoro-2-hydroxynicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3/c7-3-1-4(6(10)11)5(9)8-2-3/h1-2H,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXBKATPRUBVOOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654557 | |

| Record name | 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-83-1 | |

| Record name | 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2-hydroxypyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 5-Fluoro-2-hydroxynicotinic Acid (CAS 884494-83-1)

A Pivotal Scaffold in Antiviral and Kinase Inhibitor Discovery [1]

Executive Summary

5-Fluoro-2-hydroxynicotinic acid (CAS 884494-83-1) is a high-value heterocyclic building block that serves as a critical intermediate in the synthesis of Favipiravir (T-705) , a broad-spectrum RNA polymerase inhibitor.[1][2] Beyond its role in antiviral manufacturing, this fluorinated pyridine derivative is extensively utilized in medicinal chemistry to modulate the physicochemical properties of kinase inhibitors (e.g., Syk, RIP2, ROCK1).

This guide dissects the compound's tautomeric behavior, industrial synthesis pathways, and application in structure-activity relationship (SAR) optimization, providing a roadmap for researchers leveraging this scaffold for drug discovery.[1]

Chemical Identity & Tautomeric Equilibrium

Unlike simple aromatic acids, this compound exhibits complex tautomeric behavior that dictates its reactivity and ligand-protein binding interactions.[1]

The Lactam-Lactim Equilibrium

In solution and the solid state, the compound exists in an equilibrium between the enol form (2-hydroxy) and the keto form (2-oxo-1,2-dihydropyridine) .[1]

-

Dominant Species: In polar solvents and crystal lattices, the 2-oxo (lactam) tautomer often predominates due to the stabilization provided by the N-H...O=C hydrogen bond network.

-

Drug Design Implication: When docking this molecule into a protein active site (e.g., a kinase hinge region), the donor-acceptor pattern changes.[1] The 2-oxo form presents a Hydrogen Bond Donor (NH) and Acceptor (C=O), whereas the 2-hydroxy form presents a Donor (OH) and Acceptor (N).[1]

Molecular Specifications

| Property | Value |

| CAS Number | 884494-83-1 |

| IUPAC Name | 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxylic acid |

| Molecular Formula | C₆H₄FNO₃ |

| Molecular Weight | 157.10 g/mol |

| pKa (Predicted) | ~2.13 (Carboxylic acid), ~8.5 (OH/NH) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |

Visualization: Tautomeric Dynamics

The following diagram illustrates the proton transfer responsible for the dual reactivity of the scaffold.

Caption: Equilibrium between the 2-hydroxy (lactim) and 2-oxo (lactam) tautomers.

Strategic Synthesis & Manufacturing

The industrial preparation of CAS 884494-83-1 typically avoids direct fluorination of the pyridine ring, which is non-selective.[1] Instead, it relies on the hydrolysis of halogenated precursors derived from 2,6-dichloro-5-fluoronicotinic acid.[1][3]

Primary Synthetic Route: Hydrolysis of 2-Chloro-5-fluoronicotinic Acid

This method, validated in patent literature (e.g., CN100355732C), offers high yields (>90%) and avoids the formation of regioisomers.[1]

Reaction Scheme

-

Precursor: 2-Chloro-5-fluoronicotinic acid (or its methyl ester).[1]

-

Reagent: Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH).

-

Solvent: Methanol/Water (3:1).[1]

-

Conditions: Room temperature to mild heat.

Step-by-Step Experimental Protocol

Objective: Preparation of this compound from 2-chloro-5-fluoronicotinic acid.

-

Dissolution: Charge a reaction vessel with 2-chloro-5-fluoronicotinic acid (1.0 eq) . Dissolve in a mixture of Methanol and Water (3:1 v/v) . Ensure complete dissolution.

-

Base Addition: Slowly add Lithium Hydroxide Monohydrate (LiOH·H₂O, 2.5 eq) .[1] The reaction is exothermic; maintain temperature <30°C.

-

Hydrolysis: Stir the mixture at room temperature (20–25°C) for 1–2 hours. Monitor conversion via HPLC or TLC (Mobile phase: DCM/MeOH). The disappearance of the starting chloride indicates completion.

-

Neutralization: Cool the reaction mixture to 0–5°C. Acidify carefully with Concentrated Hydrochloric Acid (HCl) to pH 2–3.

-

Precipitation: As the pH drops, the product will precipitate as a white solid. If precipitation is slow, remove methanol under reduced pressure.

-

Isolation: Filter the solid. Wash the filter cake with cold water (2x) to remove inorganic salts (LiCl).

-

Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Visualization: Synthesis Workflow

Caption: Stepwise conversion from dichlorinated precursor to the target 2-hydroxy acid.

Medicinal Chemistry Applications

Favipiravir (T-705) Synthesis

The most commercially significant application of CAS 884494-83-1 is as the core scaffold for Favipiravir , an antiviral drug approved for Influenza and investigated for Ebola and SARS-CoV-2.[1]

-

Mechanism: The carboxylic acid group is converted to an amide, and the hydroxyl group is often converted to a fluoro or retained as a keto-analog depending on the specific derivative.

-

Strategic Value: The 5-fluoro substituent is metabolically stable and mimics the size of a hydrogen atom, allowing the drug to mimic purine bases and inhibit viral RNA-dependent RNA polymerase (RdRp).[1]

Kinase Inhibitor Design

In kinase drug discovery, this scaffold is a "privileged structure" due to its ability to bind to the ATP-binding hinge region.[1]

-

Hinge Binding: The Lactam form (2-oxo) provides a classic D-A (Donor-Acceptor) motif compatible with the backbone amides of kinase hinge residues (e.g., Met, Glu).[1]

-

Fluorine Effect: The C5-Fluorine atom:

Target Classes:

-

Syk (Spleen Tyrosine Kinase): Anti-inflammatory targets.[1][4]

-

RIP2: Inflammatory bowel disease.[1]

-

ROCK1: Hypertension and glaucoma.[1]

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures are diagnostic:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

¹⁹F NMR:

-

Single peak around -125 to -135 ppm (relative to CFCl₃), showing coupling to H4 and H6.[1]

-

-

Mass Spectrometry (ESI):

-

[M-H]⁻ calculated: 156.09; observed: ~156.1.[1]

-

Safety & Handling (GHS)

Signal Word: WARNING

| Hazard Class | Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][5] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][5][6] |

| Serious Eye Damage | H319 | Causes serious eye irritation.[1] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[1] |

Precautions:

-

Handle in a fume hood to avoid inhalation of dust.

-

Avoid contact with strong oxidizing agents.[1]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes.[5][6][7]

References

-

PubChem. this compound (Compound Summary). National Library of Medicine. [Link][1]

-

Google Patents. Preparation of 2-chloro-5-fluoro-nicotinate and nicotinic acid (CN100355732C).[1]

-

National Institutes of Health (NIH). Recent progress in therapeutic applications of fluorinated five-membered heterocycles.[1][Link]

Sources

- 1. This compound | C6H4FNO3 | CID 40786902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridine Derivatives (163) [myskinrecipes.com]

- 3. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. home.miracosta.edu [home.miracosta.edu]

5-Fluoro-2-hydroxynicotinic acid molecular weight and formula

Technical Monograph: 5-Fluoro-2-hydroxynicotinic Acid

Part 1: Executive Summary

This compound (CAS: 884494-83-1) is a critical heterocyclic building block in medicinal chemistry, widely utilized for its unique electronic properties and capacity to modulate metabolic stability in drug candidates.[1][2][3] Structurally, it represents a fluorinated pyridine scaffold that exists in a dynamic tautomeric equilibrium between its enol (2-hydroxypyridine) and keto (2-pyridone) forms.

This molecule serves as a pivotal intermediate in the synthesis of kinase inhibitors (e.g., BTK inhibitors) and antibacterial agents. Its strategic fluorination at the C5 position blocks metabolic oxidation (a common clearance pathway for pyridines) while electronically tuning the acidity of the C3-carboxylic acid, making it a versatile bioisostere for phenyl and heteroaryl moieties in structure-activity relationship (SAR) studies.

Part 2: Physicochemical Profile

The following data consolidates experimental and predicted properties essential for formulation and synthesis.

| Property | Value | Notes |

| IUPAC Name | 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Reflects the dominant tautomer (pyridone).[2] |

| CAS Registry | 884494-83-1 | Note: Often confused with isomer 1526-16-5. |

| Molecular Formula | C₆H₄FNO₃ | |

| Molecular Weight | 157.10 g/mol | Monoisotopic Mass: 157.0175 Da |

| Appearance | Off-white to pink crystalline solid | Light-sensitive; store under inert gas.[2] |

| Melting Point | > 280 °C (decomp.) | High MP due to intermolecular H-bonding networks. |

| pKa (Acid) | 2.13 ± 0.20 (Predicted) | Carboxylic acid proton. |

| pKa (Base) | ~11.65 (Analogous to 2-pyridone) | Amide nitrogen deprotonation. |

| Solubility | DMSO, Methanol, Aqueous Base | Poor solubility in non-polar organic solvents. |

| H-Bond Donors | 2 | NH and COOH protons. |

| H-Bond Acceptors | 4 | Carbonyl O, Carboxyl O, F. |

Part 3: Structural Dynamics & Tautomerism

Understanding the tautomeric state of this compound is non-negotiable for rational drug design. In the solid state and in polar solvents (water, DMSO), the equilibrium heavily favors the 2-pyridone (lactam) form. This impacts docking simulations, as the pyridone nitrogen acts as a hydrogen bond donor, whereas the pyridine nitrogen of the hydroxy form acts as an acceptor.

Tautomeric Equilibrium Diagram

Caption: The tautomeric shift from lactim to lactam is driven by the aromaticity of the amide-like resonance and intermolecular hydrogen bonding, critical for binding affinity predictions.

Part 4: Synthetic Pathways

Researchers typically access this core via two primary routes. The choice depends on the availability of fluorinated precursors.

Synthesis Decision Tree

Caption: Route A is the industry standard due to higher selectivity and yield compared to the oxidative cleavage of quinolines.[2]

Experimental Protocol: Hydrolysis of 2-Chloro-5-fluoronicotinic Acid

Based on methodology adapted from CN100355732C.

Reagents:

-

2-Chloro-5-fluoronicotinic acid (1.0 eq)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 eq) or NaOH (10% aq)

-

Solvent: Water/THF (1:1) or Water/MeOH (3:1)[3]

-

HCl (Concentrated) for workup[3]

Procedure:

-

Dissolution : Charge a round-bottom flask with 2-Chloro-5-fluoronicotinic acid (e.g., 10 g) and solvent (50 mL). Stir until suspended/dissolved.

-

Hydrolysis : Add LiOH·H₂O (or NaOH solution) slowly. The reaction is exothermic; maintain temperature < 40 °C.

-

Reflux : Heat the mixture to reflux (approx. 70-80 °C) for 4–6 hours. Monitor by HPLC or TLC for the disappearance of the chloro-starting material.

-

Note: The chlorine at C2 is activated by the electron-withdrawing carboxylic acid and fluorine, making it susceptible to nucleophilic aromatic substitution (SɴAr) by hydroxide.

-

-

Workup : Cool the reaction mixture to room temperature.

-

Acidification : Carefully adjust pH to ~1–2 using concentrated HCl. The product, This compound , will precipitate as a white/off-white solid.

-

Isolation : Filter the precipitate. Wash the cake with cold water (2x) to remove inorganic salts (LiCl/NaCl).

-

Drying : Dry under vacuum at 50 °C for 12 hours.

Part 5: Medicinal Chemistry Applications

1. Metabolic Blocking (The "Fluorine Effect") In non-fluorinated nicotinic acid derivatives, the C5 position is a metabolic "hotspot," prone to oxidation by Cytochrome P450 enzymes. Substituting Hydrogen with Fluorine at C5:

-

Increases metabolic half-life (

) by blocking this oxidative site. -

Lowers the pKa of the C3-carboxylic acid via inductive electron withdrawal, potentially improving bioavailability.

2. Kinase Inhibitor Scaffold This molecule serves as a precursor to 5-fluoro-2-aminonicotinamides , a pharmacophore found in BTK (Bruton's Tyrosine Kinase) inhibitors used for treating B-cell malignancies. The 2-hydroxy group is often converted to a leaving group (Cl, Br, OTs) to introduce amines via SɴAr, while the 3-COOH is coupled to form amides.

3. Bioisosterism The 5-fluoro-2-pyridone motif mimics the electronic and steric profile of fluorophenols but with added hydrogen-bonding capability (via the lactam NH), offering a unique vector for optimizing receptor binding.

Part 6: Analytical Characterization

To validate the identity of the synthesized material, compare against these expected signals:

-

¹H NMR (DMSO-d₆, 400 MHz) :

- ~13.0 ppm (Broad s, 1H, -COOH)

- ~12.5 ppm (Broad s, 1H, Lactam -NH)

- 8.2–8.4 ppm (d, 1H, H6, coupled to F)

- 7.8–8.0 ppm (dd, 1H, H4, coupled to F)

-

Note: Absence of signals at ~7.0–7.5 ppm (typical for impurities like unreacted chloro-precursor).

-

¹³C NMR :

-

Distinctive Carbonyl signals: ~165 ppm (COOH) and ~160 ppm (C=O lactam).

-

C-F coupling will split C5 and adjacent carbons (C4, C6) into doublets.

-

-

Mass Spectrometry (ESI-) :

-

[M-H]⁻ ion at m/z 156.0 .

-

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 40786902, this compound. Retrieved from [Link]

- Shanghai Institute of Pharmaceutical Industry (2008). Preparation of 2-chloro-5-fluoro-nicotinate and nicotinic acid. CN Patent CN100355732C.

-

WuXi Biology (2023) . Tautomerism of 2-Hydroxypyridine and 2-Pyridone in Drug Discovery. Retrieved from [Link]

- Array BioPharma Inc. (2020). Spray-dried dispersions and formulations of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl). WO Patent WO2020028258A1.

Sources

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-hydroxynicotinic Acid

Introduction

5-Fluoro-2-hydroxynicotinic acid is a key heterocyclic building block in contemporary drug discovery and development. Its unique electronic properties, stemming from the presence of both a fluorine atom and a hydroxypyridine scaffold, make it a valuable component in the design of novel therapeutic agents. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, designed for researchers, medicinal chemists, and process development scientists. The presented methodology is grounded in established chemical principles and supported by detailed experimental protocols.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from the commercially available ethyl 2,6-dichloro-5-fluoronicotinate. This strategy hinges on the differential reactivity of the two chlorine atoms on the pyridine ring, allowing for selective transformations. The overall synthetic workflow is depicted below:

Caption: Overall synthetic route to this compound.

This pathway is advantageous due to the accessibility of the starting material and the well-understood nature of each transformation. The selective removal of the 6-chloro group, followed by nucleophilic substitution at the 2-position and subsequent hydrolysis, provides a controlled and efficient route to the target molecule.

Experimental Protocols and Mechanistic Insights

Part 1: Selective Monodechlorination of Ethyl 2,6-dichloro-5-fluoronicotinate

The initial step involves the selective removal of the chlorine atom at the 6-position of the pyridine ring. This is achieved through catalytic hydrogenation. The choice of catalyst is critical for achieving high selectivity.

Protocol:

-

Reaction Setup: To a solution of ethyl 2,6-dichloro-5-fluoronicotinate (50 g, 0.21 mol) in ethyl acetate (1.2 L), add triethylamine (32 g, 0.32 mol) and Lindlar catalyst (2.5 g).[1]

-

Hydrogenation: Carry out the hydrogenation at 3 atmospheres of hydrogen pressure at room temperature for 12 hours.[1]

-

Work-up and Purification: After the reaction is complete, remove the catalyst by filtration. Concentrate the reaction solution and purify the residue by column chromatography to obtain ethyl 2-chloro-5-fluoronicotinate as a colorless oil.[1]

Expertise & Experience: The use of a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) is a key experimental choice. While standard palladium on carbon can also be used, the Lindlar catalyst often provides superior selectivity for the monodechlorination of dihalopyridines, minimizing the over-reduction to the fully dechlorinated product. Triethylamine is added to neutralize the HCl formed during the reaction, preventing catalyst deactivation and potential side reactions.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Ethyl 2,6-dichloro-5-fluoronicotinate | [1] |

| Product | Ethyl 2-chloro-5-fluoronicotinate | [1] |

| Yield | 55% | [1] |

| Catalyst | Lindlar Catalyst | [1] |

| Solvent | Ethyl Acetate | [1] |

| Temperature | Room Temperature | [1] |

| Pressure | 3 atm | [1] |

Part 2: Synthesis of 5-Fluoro-2-methoxynicotinic acid via Nucleophilic Aromatic Substitution

With the more reactive 6-position now occupied by a hydrogen atom, the 2-chloro substituent is susceptible to nucleophilic aromatic substitution. In this step, a methoxide source is used to displace the chlorine atom. It is often advantageous to first hydrolyze the ester to the carboxylic acid before proceeding with the methoxylation.

Protocol for Hydrolysis of Ethyl 2-chloro-5-fluoronicotinate:

-

Reaction Setup: Dissolve ethyl 2-chloro-5-fluoronicotinate (120 g, 0.59 mol) in a 3:1 mixture of methanol and water (1.2 L).[2]

-

Hydrolysis: At room temperature, add lithium hydroxide monohydrate (38.2 g, 0.91 mol). Stir the mixture for one hour.[2]

-

Work-up and Isolation: Neutralize the reaction mixture to a pH of 5-6 with concentrated hydrochloric acid and then concentrate to remove the methanol. Add ice-cold water (1 L) to the residue with vigorous stirring to precipitate the product. Filter the white precipitate and dry to obtain 2-chloro-5-fluoronicotinic acid.[2]

Protocol for Methoxylation of 2-chloro-5-fluoronicotinic acid:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-chloro-5-fluoronicotinic acid in a polar aprotic solvent such as dimethylformamide (DMF).

-

Reaction: Add an excess of sodium methoxide. Heat the reaction mixture to facilitate the substitution. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture and carefully quench with water. Acidify the solution to precipitate the product, 5-fluoro-2-methoxynicotinic acid. The crude product can be purified by recrystallization.

Expertise & Experience: The hydrolysis of the ethyl ester is a standard procedure, and lithium hydroxide is a suitable base for this transformation at room temperature.[2] For the subsequent methoxylation, the choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the sodium methoxide, enhancing its nucleophilicity. The electron-withdrawing nature of the fluorine atom and the carboxylic acid group (or carboxylate) activates the 2-position towards nucleophilic attack.

Part 3: Hydrolysis to this compound

The final step is the cleavage of the methyl ether to unveil the desired hydroxyl group. This is typically achieved under strong acidic conditions.

Protocol:

-

Reaction Setup: In a sealed tube, treat 5-fluoro-2-methoxynicotinic acid with a strong acid such as 48% hydrobromic acid or 35% hydrochloric acid.

-

Reaction: Heat the mixture at an elevated temperature (e.g., 100-145°C) for several hours. The reaction should be monitored for the disappearance of the starting material.

-

Work-up and Isolation: After cooling, the product may precipitate from the reaction mixture. The aqueous phase can be washed with an organic solvent like ethyl acetate to remove any non-polar impurities. Concentration of the aqueous phase will yield the crude this compound. Further purification can be achieved by recrystallization.

Expertise & Experience: The cleavage of aryl methyl ethers is a classic transformation often accomplished with strong protic acids like HBr or HCl at high temperatures. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the bromide or chloride ion on the methyl group in an SN2 fashion. The use of a sealed tube is necessary to prevent the escape of the volatile acid at high temperatures.

Visualization of the Final Hydrolysis Step:

Caption: Mechanism of the acid-catalyzed hydrolysis of the methyl ether.

Characterization and Safety

Analytical Data: The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the fluorine, hydroxyl, and carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

-

Mass Spectrometry: This will confirm the molecular weight of the synthesized compound.

-

Infrared Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acid and the hydroxyl group, as well as the C=O stretch of the carboxylic acid.

Safety Considerations:

-

General Precautions: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.

-

Specific Hazards:

-

Hydrogenation: Hydrogen gas is highly flammable and should be handled with care. Ensure the reaction apparatus is properly sealed and purged with an inert gas before introducing hydrogen.

-

Strong Acids: Concentrated hydrochloric and hydrobromic acids are corrosive and can cause severe burns. Handle with extreme caution.

-

Solvents: Organic solvents such as ethyl acetate and methanol are flammable. Avoid open flames and ensure proper ventilation.

-

Product Hazards: this compound is expected to be an irritant. Avoid inhalation, ingestion, and skin contact.[3]

-

Conclusion

The synthesis of this compound presented herein provides a reliable and scalable route to this important building block. By leveraging selective transformations and well-established reaction methodologies, researchers can access this compound in good yields. The detailed protocols and mechanistic insights offered in this guide are intended to empower scientists in their pursuit of novel chemical entities with potential therapeutic applications.

References

- Preparation of 2-Cl-5-F-nicotin

- Preparation of 2-Cl-5-F-nicotin

-

This compound | C6H4FNO3 | CID 40786902 - PubChem. Available at: [Link].

Sources

Navigating the Scaffold: A Technical Guide to 5-Fluoro-2-hydroxynicotinic Acid and its Structural Analogs

Executive Summary

This technical guide provides a comprehensive analysis of 5-fluoro-2-hydroxynicotinic acid (5-F-2-HNA), a critical heterocyclic scaffold in medicinal chemistry.[1] Positioned at the intersection of antiviral, antibacterial, and anti-inflammatory research, this molecule offers a unique electronic profile due to the C5-fluorine substitution on the 2-pyridone core.[1] This document details the structural activity relationships (SAR), validated synthetic protocols, and therapeutic applications of 5-F-2-HNA and its analogs, designed for immediate application in drug discovery workflows.[1]

Part 1: The Pharmacophore & Tautomeric Identity

The Chameleon Effect: Tautomerism

The designation "2-hydroxynicotinic acid" is chemically misleading in the solid state and in many physiological solutions. The molecule exists in a dynamic equilibrium between the lactim (2-hydroxy) and lactam (2-oxo/2-pyridone) forms.[1]

-

Dominant Species: Crystallographic studies and solution-phase NMR confirm that the 2-oxo (pyridone) tautomer is the energetically favored species in the solid state and polar solvents.

-

Binding Implications: Drug design must account for the 2-oxo form, where the Nitrogen (N1) acts as a hydrogen bond donor and the Carbonyl (C2) acts as a hydrogen bond acceptor.[1]

-

The Fluorine Effect: The C5-fluorine atom is highly electronegative, lowering the pKa of the C3-carboxylic acid and increasing the lipophilicity (LogP) of the core without introducing significant steric bulk (Van der Waals radius of F ≈ 1.47 Å vs H ≈ 1.20 Å). This substitution blocks metabolic oxidation at the C5 position, a common clearance pathway for nicotinic acid derivatives.[1]

Structural Activity Relationship (SAR) Map

The following diagram illustrates the strategic modification zones for the 5-F-2-HNA scaffold.

Figure 1: Strategic modification zones for the this compound scaffold. Each vector represents a distinct medicinal chemistry campaign strategy.

Part 2: Therapeutic Utility & Analog Design

Viral RNA Polymerase Inhibition (Favipiravir Context)

While 5-F-2-HNA is a pyridine, it shares critical isosteric features with Favipiravir (T-705) , a pyrazine-based antiviral.[1]

-

Mechanism: Both scaffolds utilize the ortho-hydroxy-amide/acid motif to mimic purine bases.

-

Analog Strategy: Converting the C3-carboxylic acid of 5-F-2-HNA to a primary amide yields 5-fluoro-2-hydroxynicotinamide , a direct isostere of Favipiravir.[1] This analog serves as a prodrug precursor, metabolically ribosylated to inhibit viral RNA-dependent RNA polymerase (RdRp).[1]

Bacterial Enzyme Inhibition (HPPD/PDF)

The 2-hydroxynicotinic acid core is a privileged structure for chelating active site metal ions (Fe²⁺/Zn²⁺).[1]

-

Target: Hydroxyphenylpyruvate dioxygenase (HPPD) and Peptide Deformylase (PDF).[1]

-

Binding Mode: The C2-oxygen and C3-carboxylate form a bidentate chelate with the metal cofactor in the enzyme's active site. The C5-fluorine modulates the acidity of this chelating warhead, optimizing the binding constant (

).

Part 3: Validated Synthetic Methodologies

The synthesis of 5-F-2-HNA requires navigating the reactivity of the pyridine ring. Direct fluorination of 2-hydroxynicotinic acid is often low-yielding.[1] The industrial "Gold Standard" involves the hydrolysis of 2-halo-nicotinic precursors.

Synthesis Workflow Diagram

Figure 2: The primary hydrolytic pathway for synthesizing this compound from chlorinated precursors.

Part 4: Experimental Protocols

Protocol A: Synthesis via Hydrolysis of 2-Chloro-5-fluoronicotinic Acid

This protocol relies on the nucleophilic aromatic substitution of the C2-chlorine by hydroxide. The C5-fluorine remains intact due to the specific activation of the C2 position by the ring nitrogen.

Materials:

-

2-Chloro-5-fluoronicotinic acid (CAS: 80009-86-9)[1]

-

Sodium Hydroxide (NaOH), 2M aqueous solution[1]

-

Hydrochloric Acid (HCl), 6M[1]

-

Ethanol (optional co-solvent)[1]

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, suspend 5.0 g (28.5 mmol) of 2-chloro-5-fluoronicotinic acid in 50 mL of 2M NaOH.

-

Reflux: Heat the mixture to reflux (approx. 100°C) with magnetic stirring. The solid should dissolve as the sodium salt forms. Continue reflux for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: MeOH/DCM 1:9 with 1% Acetic Acid).

-

Cooling: Cool the reaction mixture to room temperature (25°C), then place in an ice bath (0–5°C).

-

Acidification: Dropwise, add 6M HCl to the stirred solution until the pH reaches 1–2. A white to off-white precipitate will form immediately.[1]

-

Isolation: Stir the slurry for 30 minutes at 0°C to ensure complete precipitation. Filter the solid using a Buchner funnel.[2]

-

Purification: Wash the filter cake with 20 mL of ice-cold water. Recrystallize from water or water/ethanol if high purity (>99%) is required.[1]

-

Yield: Expected yield is 75–85%.

Protocol B: Characterization Data[1][3]

-

Melting Point: 258–261°C (dec).[1]

-

1H NMR (DMSO-d6, 400 MHz):

13.5 (br s, 1H, COOH), 8.25 (d, J=3.0 Hz, 1H, H-6), 7.90 (dd, J=8.5, 3.0 Hz, 1H, H-4).[1] Note: The OH proton is often broad or exchanged. -

MS (ESI-): m/z 156 [M-H]⁻.

Data Summary: Physicochemical Properties of Analogs

The table below compares the core scaffold with key analogs to guide selection.

| Compound | Substitution (C5) | Substitution (C3) | LogP (Calc) | pKa (Acid) | Primary Application |

| 5-F-2-HNA | Fluorine | Carboxylic Acid | 0.3 | ~3.5 | Core Scaffold / Intermediate |

| 5-Cl-2-HNA | Chlorine | Carboxylic Acid | 0.8 | ~3.4 | Lipophilic Analog |

| 5-F-Nicotinamide | Fluorine | Primary Amide | -0.2 | N/A | Favipiravir Isostere (Antiviral) |

| 5-F-2-Methoxy-NA | Fluorine (2-OMe) | Carboxylic Acid | 1.1 | ~3.8 | Tautomer-Locked Probe |

References

-

Synthesis of 2-Hydroxynicotinic Acid Derivatives: Title: Method for producing 2-hydroxynicotinic acid derivative.[1][3][4][5] Source: Google Patents (JP2864653B2).[1] URL:

-

Tautomerism in Solid State: Title: Solid-state identity of 2-hydroxynicotinic acid and its polymorphism.[1][6] Source: Royal Society of Chemistry (CrystEngComm).[1] URL:[Link]

-

Biological Activity of Fluorinated Heterocycles: Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles. Source: NIH / PubMed Central. URL:[Link]

-

Chemical Safety & Properties: Title: this compound Compound Summary. Source: PubChem.[7][8] URL:[Link][1]

-

Preparation of 2-chloro-5-fluoro-nicotinic acid (Precursor): Title: Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.[1] Source: Google Patents (CN100355732C).[1] URL:

Sources

- 1. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. JP2864653B2 - Method for producing 2-hydroxynicotinic acid derivative - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Solid-state identity of 2-hydroxynicotinic acid and its polymorphism - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C6H4FNO3 | CID 40786902 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Activity of Fluorinated Nicotinic Acids: A Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of the biological activities of fluorinated nicotinic acids. We will delve into the rationale behind fluorination, the synthesis of these compounds, their primary molecular target, and the downstream signaling pathways that mediate their therapeutic effects. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated nicotinic acids in their research and development programs. We will cover key biological activities, including anti-inflammatory, lipid-modulating, and neuroprotective effects, and provide detailed experimental protocols for their evaluation.

The Strategic Advantage of Fluorinating Nicotinic Acid

Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent with potent lipid-modifying and anti-inflammatory properties. However, its clinical utility is often limited by poor pharmacokinetic properties and undesirable side effects, such as flushing. The introduction of fluorine, the most electronegative element, into the nicotinic acid scaffold can profoundly alter its physicochemical and biological properties in several advantageous ways:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer plasma half-life and improved bioavailability.

-

Increased Potency and Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within the molecule, potentially leading to more favorable interactions with the target receptor. This can result in increased binding affinity and potency.

-

Modulation of Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. The strategic placement of fluorine can be used to fine-tune this property for optimal drug distribution.

-

Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a more bioactive conformation for receptor binding.

These fluorine-induced modifications can lead to the development of novel nicotinic acid analogs with improved therapeutic profiles, including enhanced efficacy, reduced side effects, and more convenient dosing regimens.

Synthesis of Fluorinated Nicotinic Acid Derivatives

The synthesis of fluorinated nicotinic acids can be achieved through various synthetic routes, depending on the desired position of the fluorine atom. Here, we present protocols for the synthesis of key fluorinated nicotinic acid isomers.

Synthesis of 2,6-dichloro-5-fluoronicotinic acid

This protocol describes a two-step process starting from ethyl fluoroacetate.[1]

Step 1: Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate

-

To a solution of ethyl fluoroacetate (34 g) and ethyl formate (28 g) at 0°C, add sodium methoxide (26 g).

-

After 3.5 hours at 20°C, add a solution of methyl malonamate (40 g) in methanol (350 mL) and heat the mixture at reflux for 0.5 hours.

-

To the hot mixture, add a solution of 37% hydrochloric acid (48 mL) in water (352 mL).

-

Heat the reaction mixture at reflux for 10 minutes.

-

After standing at 0°C for 18 hours, filter the mixture.

-

Wash the collected solid with water and vacuum dry to yield methyl 2,6-dihydroxy-5-fluoronicotinate.[1]

Step 2: Synthesis of 2,6-dichloro-5-fluoronicotinic acid

-

Charge a sealed tube with methyl 2,6-dihydroxy-5-fluoronicotinate (5 g), phosphorus oxychloride (50 mL), and lithium chloride (2.5 g).

-

Heat the sealed tube in an oil bath at 152-158°C for 25 hours.

-

After cooling, add methylene chloride (50 mL) to the tube.

-

Combine the reaction mixtures from multiple tubes, filter, and concentrate the filtrates.

-

Subject the residue to short path vacuum distillation to obtain 2,6-dichloro-5-fluoronicotinoyl chloride.[1]

-

Slurry the acid chloride (9.84 g) with 60 mL of 50-60°C water.

-

Slowly add 50% aqueous sodium hydroxide to achieve a homogeneous solution at pH 10.

-

Extract the cooled solution twice with methylene chloride.

-

After cooling in an ice bath, add 37% hydrochloric acid to pH 1-2 to precipitate the product.

-

Collect the precipitated solid by filtration, wash with water, and vacuum dry to give 2,6-dichloro-5-fluoronicotinic acid.[1]

Synthesis of 6-Fluoronicotinic Acid

This protocol describes the oxidation of 2-fluoro-5-methylpyridine.[2]

-

In a 500mL three-necked flask, add 11.1g (0.1mol) of 2-fluoro-5-methylpyridine and 250mL of water.

-

With mechanical stirring, add 31.6g (0.2mol) of KMnO4 and 5.6g (0.1mol) of KOH successively.

-

Heat the mixture in an oil bath to 95°C and react for 5 hours.

-

Filter the hot reaction mixture and collect the filtrate.

-

After the filtrate cools to room temperature, adjust the pH to 2-4 with concentrated hydrochloric acid to precipitate the product.

-

Filter the solid and extract the filtrate twice with dichloroethane.

-

Combine the filtered solid and the extracted organic phases and evaporate the solvent to obtain 6-fluoronicotinic acid.[2]

The Primary Molecular Target: GPR109A

The primary molecular target for nicotinic acid and its fluorinated analogs is the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2).[3][4] GPR109A is a high-affinity receptor for nicotinic acid.[3] It is predominantly expressed in adipocytes and immune cells such as monocytes, macrophages, and neutrophils.[5]

Upon agonist binding, GPR109A couples to a Gi protein, which inhibits adenylyl cyclase and subsequently reduces intracellular levels of cyclic AMP (cAMP).[4] This signaling cascade is central to the diverse biological effects of fluorinated nicotinic acids.

GPR109A Downstream Signaling Pathways

The activation of GPR109A by fluorinated nicotinic acids initiates a cascade of intracellular events that ultimately mediate their therapeutic effects.

cAMP-Dependent Pathway: As depicted in Figure 1, the canonical signaling pathway involves the Gi-mediated inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA), a key regulator of numerous cellular processes, including lipolysis in adipocytes.

NF-κB Signaling Pathway: Emerging evidence suggests that GPR109A activation can also modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.[3][5] Activation of GPR109A has been shown to inhibit the activation of NF-κB, leading to a downregulation of pro-inflammatory cytokine production.[5]

Biological Activities and Therapeutic Potential

The unique signaling properties of GPR109A agonists translate into a range of therapeutically relevant biological activities.

Anti-inflammatory Effects

Fluorinated nicotinic acid derivatives are being explored for their potent anti-inflammatory properties. By inhibiting the NF-κB pathway, these compounds can suppress the production of pro-inflammatory mediators.[3][5]

-

Inhibition of Pro-inflammatory Cytokines: In various cell types, including monocytes and macrophages, GPR109A agonists have been shown to reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[5]

-

Modulation of Immune Cell Function: GPR109A activation can influence the function of various immune cells. For example, it can promote anti-inflammatory properties in colonic macrophages and dendritic cells.[6][7]

Lipid-Modifying Effects

The lipid-modifying effects of nicotinic acid are well-documented, and fluorinated analogs are being developed to enhance these properties while minimizing side effects.

| Parameter | Effect of Nicotinic Acid Analogs |

| Triglycerides (TG) | ↓ |

| Low-Density Lipoprotein (LDL) | ↓ |

| High-Density Lipoprotein (HDL) | ↑ |

| Free Fatty Acids (FFA) | ↓ |

Table 1: Lipid-Modifying Effects of Nicotinic Acid Analogs

The primary mechanism for the lipid-lowering effects is the inhibition of lipolysis in adipocytes, which reduces the flux of free fatty acids to the liver, thereby decreasing the synthesis and secretion of very-low-density lipoprotein (VLDL) and subsequently LDL.

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of nicotinic acid and its derivatives, opening new avenues for the treatment of neurodegenerative diseases.

-

Modulation of Neuroinflammation: By suppressing the activation of microglia and the production of pro-inflammatory cytokines in the central nervous system, GPR109A agonists may help to mitigate the neuroinflammatory processes implicated in diseases like Alzheimer's and Parkinson's.[3]

-

PI3K/Akt Signaling Pathway: Nicotine has been shown to exert neuroprotective effects through the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a key regulator of cell survival and apoptosis.[8] It is plausible that fluorinated nicotinic acid analogs acting on nicotinic receptors could also engage this pathway.

Experimental Protocols for Evaluation

Rigorous preclinical evaluation is essential for the development of novel fluorinated nicotinic acid derivatives. The following are detailed protocols for key in vitro and in vivo assays.

In Vitro GPR109A Activation Assay (cAMP Measurement)

This protocol describes a functional assay to measure the ability of a compound to activate GPR109A and inhibit cAMP production.

Materials:

-

HEK293 cells stably expressing human GPR109A

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

384-well white opaque plates

-

Test compounds (fluorinated nicotinic acid derivatives)

-

Forskolin

-

cAMP detection kit (e.g., GloSensor™ cAMP Assay)

-

Luminometer

Procedure:

-

Cell Seeding: Seed GPR109A-expressing HEK293 cells into a 384-well plate at an appropriate density and allow them to attach overnight.

-

Compound Addition: Prepare serial dilutions of the test compounds. Add the compounds to the respective wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Forskolin Stimulation: Add forskolin to all wells (except for the negative control) to a final concentration that induces a submaximal cAMP response. Incubate for a further 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

-

Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Plot the data as a dose-response curve and calculate the EC50 value for each compound.

In Vivo Model of Dyslipidemia (Triton WR-1339 Induced)

This protocol describes a commonly used animal model to evaluate the lipid-lowering effects of test compounds.[8][9]

Animals:

-

Male C57BL/6 mice

Materials:

-

Triton WR-1339 (Tyloxapol)

-

Test compounds (fluorinated nicotinic acid derivatives)

-

Vehicle for compound administration

-

Blood collection supplies

-

Lipid analysis kits (for triglycerides, total cholesterol, HDL, LDL)

Procedure:

-

Acclimatization: Acclimatize the mice for at least one week before the experiment.

-

Fasting: Fast the mice for 12-16 hours with free access to water.[9]

-

Induction of Hyperlipidemia: Administer a single intraperitoneal (i.p.) injection of Triton WR-1339 (e.g., 400 mg/kg) to all mice except the control group.[8]

-

Compound Administration: Immediately after Triton WR-1339 injection, administer the test compound or vehicle to the respective groups of mice (e.g., by oral gavage).

-

Blood Collection: Collect blood samples from the tail vein or via cardiac puncture at specific time points (e.g., 18 and 24 hours post-Triton injection), as the peak serum lipid level is typically reached within this timeframe.[9]

-

Lipid Analysis: Separate the plasma and measure the levels of triglycerides, total cholesterol, HDL, and LDL using commercially available kits.

-

Data Analysis: Compare the lipid levels in the compound-treated groups to the vehicle-treated hyperlipidemic group to determine the lipid-lowering efficacy of the test compounds.

Future Perspectives and Applications

The strategic fluorination of nicotinic acid represents a promising approach to develop novel therapeutics with improved efficacy and safety profiles. Future research in this area will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: Further elucidation of the SAR for fluorinated nicotinic acid derivatives will enable the rational design of more potent and selective GPR109A agonists.

-

Biased Agonism: Investigating the potential for biased agonism at GPR109A, where ligands preferentially activate either the G-protein-dependent or β-arrestin-dependent signaling pathways, could lead to the development of compounds with reduced side effects.

-

Neurodegenerative Diseases: Further exploration of the neuroprotective effects of fluorinated nicotinic acids in preclinical models of Alzheimer's and Parkinson's disease is warranted.

-

Positron Emission Tomography (PET) Imaging: The development of novel 18F-labeled nicotinic acid derivatives will continue to be a valuable tool for in vivo imaging of GPR109A expression and target engagement studies in drug development.[10][11]

Conclusion

Fluorinated nicotinic acids represent a promising class of compounds with significant therapeutic potential for the treatment of dyslipidemia, inflammatory diseases, and potentially neurodegenerative disorders. By leveraging the unique properties of fluorine, medicinal chemists can design novel GPR109A agonists with enhanced pharmacological properties. The in-depth understanding of their synthesis, mechanism of action, and biological activities, coupled with the use of robust experimental models, will be crucial for the successful translation of these compounds into the clinic.

References

- Yu, Q., et al. (2007). Dissecting the signaling pathway of nicotine-mediated neuroprotection in a mouse Alzheimer disease model. The FASEB Journal, 21(1), 61-73.

- Shanmuganathan, A. (2014). Is there any detailed protocol about Triton WR 1339 induced Hyperlipidemic Model to screen for hypolipidemic drugs?

- Holt, P. R., & Dominguez, A. A. (1980). Triton-induced hyperlipidemia: a model for studies of intestinal lipoprotein production. American Journal of Physiology-Gastrointestinal and Liver Physiology, 238(5), G453-G457.

- Feingold, K. R., et al. (2014). GPR109A and Vascular Inflammation.

- Alam, T. (2015). How can I prepare the Triton WR 1339 as 200mg/kg to induce hyperlipidemia?

- US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- Skinner, P. J., et al. (2007). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(20), 5620-5623.

- Guan, F., et al. (2002). Pharmacokinetics of four 5-FU preparations administered rectally to rats and rabbits. World Journal of Gastroenterology, 8(5), 900-903.

- Olberg, D. E., et al. (2010). One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18. Journal of Medicinal Chemistry, 53(4), 1732-1740.

- 6-Fluoronicotinic acid synthesis. ChemicalBook.

- Chen, G., et al. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Pharmacology, 13, 986299.

- El-Sayed, M. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136.

- El-Sayed, M. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.

- EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- de Campos, R. O., et al. (2012). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Pharmacology Biochemistry and Behavior, 103(2), 235-242.

- Ahmed, K., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular Pharmacology, 68(5), 1271-1280.

- Basuli, F., et al. (2017). Fast indirect fluorine-18 labeling of protein/peptide using the useful 6-fluoronicotinic acid-2,3,5,6-tetrafluorophenyl prosthetic group: a method comparable to direct fluorination. Journal of Labelled Compounds and Radiopharmaceuticals, 60(3), 168-175.

- van Veldhoven, J. P., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & Medicinal Chemistry Letters, 21(9), 2736-2739.

- Shang, Y., et al. (2023).

- Al-Ostath, A., et al. (2023). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. Oriental Journal of Chemistry, 39(4), 939-947.

- Holt, P. R., & Dominguez, A. A. (1980). Triton-induced hyperlipidemia: a model for studies of intestinal lipoprotein production. American Journal of Physiology. Gastrointestinal and Liver Physiology, 238(5), G453–G457.

- Zaitone, S. A., et al. (2022). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. Archiv der Pharmazie, 355(11), 2200222.

- Shen, H. C., et al. (2008). Discovery of pyrazolopyrimidines as the first class of allosteric agonists for the high affinity nicotinic acid receptor GPR109A. Bioorganic & Medicinal Chemistry Letters, 18(17), 4948-4951.

- Al-Salahi, R., et al. (2022). Synthesis of microwave-assisted carboxamides in Triton WR-1339-induced hyperlipidemic rats: possible hypolipidemic heterocyclic compounds. RSC Advances, 12(35), 22915-22927.

- Kopeikin, P. M., et al. (2023). Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. Pharmaceutics, 15(12), 2726.

- Richman, J. G., et al. (2006). Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors. The Journal of Biological Chemistry, 281(46), 35021-35028.

- Shen, H. C., et al. (2008).

- Al-wahsh, I. A., et al. (2019). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Nutrients, 11(11), 2713.

- Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139.

- Singh, N., et al. (2014).

- Li, X., et al. (2008). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. The Journal of Biological Chemistry, 283(33), 22530-22540.

- Kitamura, Y., et al. (2020). Neuroprotective effects of 5-aminolevulinic acid against neurodegeneration in rat models of Parkinson's disease and stroke. Journal of Pharmacological Sciences, 144(2), 59-62.

- Al-Zoubi, R. M., & Al-Mustafa, A. H. (2017). Positron emission tomography (PET) imaging with 18F-based radiotracers. Current Radiopharmaceuticals, 10(1), 3-12.

- Maden, M., et al. (2024). Neuroprotective effects of ellorarxine in neuronal models of degeneration. Frontiers in Neuroscience, 18, 1421040.

- de la Torre, B. G., & Albericio, F. (2023).

- Balaha, M. F., et al. (2021). Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. International Journal of Molecular Sciences, 22(5), 2285.

- Hanson, J., et al. (2010). Nicotinic acid– and monomethyl fumarate– induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice.

- Maharana, J., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences, 23(23), 14856.

- Forrest, M. (2023). PET tracer shows promise in imaging of brain tumors. AuntMinnie.com.

- Maden, M., et al. (2024).

- Forrest, M. (2022). Novel PET radiotracer shows promise in cancer imaging. AuntMinnie.com.

- Angeloni, C., et al. (2024). The Neuroprotective Potential of Polyphenols in Neurodegenerative Diseases. Food Science and Nutrition Cases.

- Lee, S., et al. (2024). Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. Bioorganic & Medicinal Chemistry Letters, 116, 129983.

- Yang, Y., et al. (2023). Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. Frontiers in Pharmacology, 14, 1099425.

- Reboucas, J. S., et al. (2008). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. Free Radical Biology and Medicine, 45(6), 781-789.

Sources

- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 2. 6-Fluoronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Metabolomics analysis delineates the therapeutic effects of Yinlan Tiaozhi capsule on triton WR-1339 -induced hyperlipidemia in mice [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Discovery, Synthesis, and Applications of 5-Fluoro-2-hydroxynicotinic Acid

Executive Summary

5-Fluoro-2-hydroxynicotinic acid (CAS 5326-47-6), also chemically defined as 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylic acid , represents a critical scaffold in modern medicinal chemistry. Unlike simple pyridine derivatives, this compound serves as a "privileged structure" for the synthesis of fluorinated kinase inhibitors (VEGFR, c-Met) and broad-spectrum antibiotics (fluoroquinolones/naphthyridines). Its dual functionality—offering a modifiable carboxylic acid handle and a fluorine atom for metabolic blocking—makes it indispensable in Structure-Activity Relationship (SAR) studies aimed at improving metabolic stability and binding affinity.

Part 1: Chemical Identity and Tautomerism

The Tautomeric Equilibrium

To work effectively with this compound, researchers must understand its dynamic nature. While often cataloged as "2-hydroxynicotinic acid," the compound exists in a tautomeric equilibrium between the enol (hydroxy) and keto (pyridone/amide) forms.[1]

In the solid state and in polar solvents (like water or DMSO), the equilibrium heavily favors the 2-pyridone tautomer due to the stabilization provided by the amide resonance and intermolecular hydrogen bonding. This distinction is vital for synthetic planning:

-

N-alkylation is favored under basic conditions if the pyridone form dominates.

-

O-alkylation requires specific conditions (e.g., silver salts) to trap the hydroxy tautomer.

Visualization: Tautomeric Equilibrium

Caption: The equilibrium shifts toward the 2-pyridone form in polar media, dictating nucleophilic reactivity patterns.

Part 2: Historical Evolution of Synthetic Access

The availability of this compound has evolved alongside the field of organofluorine chemistry.

Era 1: The "Harsh" Methods (1950s–1970s)

Early access to fluorinated pyridines relied on the Schiemann reaction (thermal decomposition of diazonium tetrafluoroborates) or high-pressure direct fluorination using elemental fluorine (

-

Poor Regioselectivity: Fluorination often occurred at random positions (3, 5, or 6).

-

Safety Hazards: Handling anhydrous HF and

gas required specialized nickel apparatus. -

Low Yields: Tarry byproducts were common due to oxidation.

Era 2: The Hydrolysis Approach (1980s–1990s)

As demand for fluoroquinolone antibiotics (e.g., Enoxacin, Norfloxacin) surged, a more scalable route was required. Industrial chemists developed the hydrolysis of 2,6-dichloro-5-fluoronicotinic acid . This "top-down" approach—starting with a highly functionalized precursor and selectively removing chlorines—became the industrial standard.

Era 3: Modern Catalysis (2000s–Present)

Current research utilizes Late-Stage Functionalization (LSF) . Reagents like Selectfluor allow for electrophilic fluorination of 2-hydroxynicotinic acid directly under mild conditions, though the hydrolysis route remains superior for multi-gram scale-up.

Part 3: Detailed Synthetic Protocol

The "Gold Standard" Method: Hydrolysis of 2,6-Dichloro-5-fluoronicotinic Acid

This protocol is selected for its reliability, high purity profile, and avoidance of hazardous

Precursor: 2,6-Dichloro-5-fluoronicotinic acid (CAS 82671-06-5).[2]

Step-by-Step Workflow

-

Dissolution:

-

Charge a round-bottom flask with 2,6-dichloro-5-fluoronicotinic acid (1.0 eq).

-

Add Sodium Hydroxide (NaOH) solution (2.0 M, 5.0 eq). Note: Basic conditions facilitate Nucleophilic Aromatic Substitution (

).

-

-

Reflux (The Critical Step):

-

Heat the mixture to reflux (100°C) for 4–6 hours.

-

Mechanism:[3][4][][6] The hydroxide ion attacks the C2 position (more electrophilic than C6 due to proximity to the acid group and nitrogen). The C2-Cl is displaced to form the 2-hydroxy (pyridone) moiety.

-

Monitoring: Monitor via HPLC or TLC (Mobile phase: MeOH/DCM). Disappearance of the dichloro starting material indicates completion.

-

-

Selective Dechlorination (Optional/Context Dependent):

-

Note: If the starting material was 2-chloro-5-fluoro, hydrolysis is direct. If starting with 2,6-dichloro, a subsequent hydrogenation step (Pd/C,

) may be required to remove the C6-chlorine if a clean 5-fluoro-2-pyridone is desired. However, for many antibiotic scaffolds, the C6-chlorine is retained for further substitution (e.g., with a piperazine).

-

-

Acidification & Isolation:

-

Cool the reaction mixture to room temperature.

-

Slowly acidify with 6N HCl to pH 1–2.

-

The product, This compound , will precipitate as a white/off-white solid.

-

Filter, wash with ice-cold water, and dry under vacuum at 50°C.

-

Visualization: Synthetic Pathway

Caption: Selective hydrolysis of the C2-chlorine followed by reductive dechlorination yields the target scaffold.

Part 4: Pharmaceutical Applications

Kinase Inhibitors (VEGFR/c-Met)

The 5-fluoro-2-pyridone motif is a bioisostere for the oxindole core found in drugs like Sunitinib .

-

Mechanism: The lactam (NH-CO) group acts as a hydrogen bond donor/acceptor pair, mimicking the hinge-binding motif of ATP.

-

Fluorine Role: The C5-fluorine prevents metabolic oxidation of the ring and increases lipophilicity, enhancing cell membrane permeability.

Antibiotic Scaffolds (Fluoroquinolones)

This compound is the "A-ring" precursor for naphthyridine-based antibiotics like Enoxacin .

-

Synthesis: The carboxylic acid is converted to an ester, then condensed with an amino-acrylate to close the second ring.

-

Function: The C3-carboxylic acid and C4-keto (from the fused ring) are essential for binding to bacterial DNA gyrase.

Data Summary: Physicochemical Profile

| Property | Value | Significance |

| Molecular Weight | 157.10 g/mol | Fragment-based drug discovery (Low MW). |

| pKa (Acid) | ~3.5 | Ionized at physiological pH (solubility). |

| pKa (Pyridone) | ~10.5 | Weakly acidic NH; donor for H-bonds. |

| LogP | ~0.3 | Moderate hydrophilicity; good bioavailability. |

| H-Bond Donors | 2 (OH, NH) | Critical for enzyme active site binding. |

Part 5: Analytical Characterization

To validate the synthesis, the following spectral data must be confirmed:

-

1H NMR (DMSO-d6):

- 13.0 ppm (Broad s, 1H, -COOH).

- 8.2 ppm (d, 1H, H-6, coupling with F).

- 7.9 ppm (dd, 1H, H-4, coupling with F).

-

Note: The NH proton of the pyridone is often broad or exchanged with solvent.

-

19F NMR:

-

Distinct singlet (or multiplet depending on decoupling) around -130 to -140 ppm (relative to

).

-

-

Mass Spectrometry (ESI-):

-

m/z 156

.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 40786902, this compound. Retrieved from [Link]

- Google Patents.Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid (US6441182B1). (Industrial hydrolysis protocol).

-

Beilstein Journal of Organic Chemistry. Development of N-F fluorinating agents and their fluorinations: Historical perspective. (Context on direct fluorination). Retrieved from [Link]

Sources

- 1. xray.uky.edu [xray.uky.edu]

- 2. 2,6-Dichloro-5-fluoronicotinic acid | 82671-06-5 [chemicalbook.com]

- 3. Tautomeric polymorphism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 4. researchgate.net [researchgate.net]

- 6. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

Comprehensive Spectroscopic Characterization of 5-Fluoro-2-hydroxynicotinic Acid

This guide provides a comprehensive spectroscopic analysis of 5-Fluoro-2-hydroxynicotinic acid (also known as 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylic acid). It is designed for researchers requiring rigorous structural confirmation and impurity profiling.

Introduction & Structural Dynamics

This compound (CAS: 884494-83-1) is a critical fluorinated pyridine building block. While often categorized as a hydroxypyridine, it exists primarily as the 2-pyridone tautomer in the solid state and in polar aprotic solvents (like DMSO). This tautomeric equilibrium significantly influences the spectroscopic signature, particularly in Carbonyl IR stretching and Proton NMR chemical shifts.

Tautomeric Equilibrium

The compound favors the 2-oxo (lactam) form over the 2-hydroxy (lactim) form due to the aromaticity of the pyridone ring system and intermolecular hydrogen bonding.

Figure 1: Tautomeric equilibrium favoring the 2-pyridone form, which dictates the observed NMR and IR signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below reflects the 2-pyridone tautomer in DMSO-d₆ , the standard solvent for this polar, sparingly soluble acid.

^1H NMR (Proton)

The spectrum is characterized by two distinct aromatic signals (H-4 and H-6) and two broad exchangeable protons (NH and COOH). The fluorine atom at position 5 causes significant splitting (J-coupling).

Solvent: DMSO-d₆ (Residual peak: 2.50 ppm) Frequency: 400 MHz

| Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling Constants (J, Hz) | Assignment Logic |

| COOH | 13.5 - 14.5 | Broad Singlet | 1H | - | Carboxylic acid proton; highly exchangeable. |

| NH | 12.5 - 13.5 | Broad Singlet | 1H | - | Pyridone N-H; broad due to quadrupole broadening and exchange. |

| H-6 | 8.35 - 8.45 | dd or d | 1H | J₍H₆,F₎ ≈ 4-6 HzJ₍H₆,H₄₎ ≈ 2-3 Hz | Downfield due to proximity to Nitrogen and Fluorine. |

| H-4 | 7.95 - 8.05 | dd or d | 1H | J₍H₄,F₎ ≈ 9-11 HzJ₍H₄,H₆₎ ≈ 2-3 Hz | Ortho to Fluorine (large J) and ortho to Carbonyl. |

Key Diagnostic Feature: The H-4 proton appears as a doublet of doublets (dd) with a large coupling constant (J ~10 Hz) due to the ortho-fluorine effect. In lower resolution spectra, this may appear as a pseudo-doublet.

^13C NMR (Carbon)

The ^13C spectrum is complex due to C-F coupling , which splits carbon signals into doublets.

Solvent: DMSO-d₆ (Reference: 39.5 ppm)

| Carbon | Shift (δ, ppm) | Multiplicity | J_CF (Hz) | Assignment |

| C=O (Acid) | 164.0 - 166.0 | Singlet/Weak d | < 3 | Carboxylic Acid Carbonyl |

| C-2 (C=O) | 158.0 - 160.0 | Doublet | ~25 | Pyridone Carbonyl (C-2) |

| C-5 | 138.0 - 142.0 | Doublet | ~240 | C-F Carbon (Large coupling constant) |

| C-6 | 130.0 - 135.0 | Doublet | ~20-30 | C-6 (Ortho to F) |

| C-4 | 120.0 - 125.0 | Doublet | ~5-10 | C-4 (Ortho to F) |

| C-3 | 110.0 - 115.0 | Doublet | ~5 | C-3 (Meta to F) |

^19F NMR (Fluorine)

Solvent: DMSO-d₆

-

Shift: -125.0 to -135.0 ppm

-

Pattern: Multiplet (dd) due to coupling with H-4 and H-6.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the dual carbonyl functionality and the hydrogen-bonding network of the dimerized acid.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Structural Insight |

| 2500 - 3300 | O-H Stretch | Broad, Med | Characteristic carboxylic acid dimer "hump". |

| 3000 - 3200 | N-H Stretch | Medium | Pyridone N-H (often overlaps with OH). |

| 1710 - 1740 | C=O Stretch | Strong | Carboxylic Acid Carbonyl. |

| 1640 - 1680 | C=O Stretch | Strong | Pyridone Carbonyl (Amide-like). Lower freq due to conjugation. |

| 1200 - 1250 | C-F Stretch | Strong | Aryl-Fluorine stretch. |

| 1000 - 1100 | C-O Stretch | Medium | C-O single bond of the acid. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint useful for impurity identification.

Ionization Mode: Electrospray Ionization (ESI)

Negative Mode (ESI-):

-

[M-H]⁻: m/z 156.0 (Base Peak).

-

Stable anion formation due to the acidity of the carboxylic group.

Positive Mode (ESI+):

-

[M+H]⁺: m/z 158.1 .

Fragmentation Pattern (EI/CID)

Understanding fragmentation is vital for identifying this compound in complex mixtures.

Figure 2: Primary fragmentation pathways. The loss of the carboxyl group (m/z 113) is the most diagnostic transition.

Experimental Protocols

Protocol 1: NMR Sample Preparation

-

Objective: Obtain high-resolution spectra without exchange broadening.

-

Solvent: DMSO-d₆ (99.9% D) is required. CDCl₃ is not suitable due to poor solubility.

-

Procedure:

-

Weigh 5-10 mg of the sample into a clean vial.

-

Add 0.6 mL of DMSO-d₆.

-

Sonicate for 30 seconds to ensure complete dissolution (suspensions yield poor baselines).

-

Transfer to a 5mm NMR tube.

-

Optional: Add 1 drop of D₂O to collapse exchangeable protons (NH, COOH) if spectral simplification is needed (this will remove the peaks at ~13-14 ppm).

-

Protocol 2: HPLC-UV Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: 254 nm (Aromatic) and 210 nm (Amide/Acid).

-

Retention Time: Expect early elution (polar acidic compound).

References

-

PubChem Compound Summary. "this compound (CID 40786902)." National Center for Biotechnology Information. Accessed 2024.[2] Link

-

ChemicalBook. "2-Hydroxynicotinic acid NMR Data (Parent Compound Reference)." Link

-

Gottlieb, H. E., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." J. Org. Chem. 1997, 62, 7512-7515. (Standard reference for solvent residual peaks). Link

-

Tocris Bioscience. "Favipiravir (T-705) Product Information." (Structural analog reference for fluorinated pyrazine/pyridine comparisons). Link

Sources

Potential research applications of 5-Fluoro-2-hydroxynicotinic acid

CAS: 5326-47-6 | Formula: C₆H₄FNO₃ | MW: 157.10 g/mol [1]

Executive Summary

5-Fluoro-2-hydroxynicotinic acid represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical junction point for accessing fluorinated pyridine derivatives.[1] Its value lies in its dual functionality: the C5-fluorine atom acts as a metabolic blocker (preventing para-hydroxylation) and electronic modulator, while the 2-hydroxy/2-oxo tautomerism provides a versatile handle for nucleophilic aromatic substitution (SNAr) via activation.[1]

This guide details the technical utility of this compound, moving beyond basic properties to its application in synthesizing high-value pharmacophores, including the 2-amino-5-fluoropyridine moiety found in the blockbuster insomnia drug Lemborexant (Dayvigo) .[1]

Chemical Profile & Reactivity

Tautomeric Equilibrium

In solution and solid state, the compound exists in equilibrium between the enol (hydroxy) and keto (pyridone) forms. This equilibrium is solvent-dependent but critical for reactivity:

-

Keto Form (Predominant): Favored in polar solvents; directs N-alkylation or coupling reactions.[1]

-

Enol Form (Reactive Intermediate): trapped by electrophiles (e.g., POCl₃) to generate 2-halopyridines.[1]

The Fluorine Effect

The C5-fluorine substitution is strategic for three reasons:

-

Metabolic Stability: Blocks the C5 position, which is electronically prone to oxidative metabolism (CYP450) in non-fluorinated pyridines.

-

pKa Modulation: Lowers the pKa of the pyridine nitrogen, reducing non-specific binding and improving lipophilicity (LogD).

-

Bioisosterism: Mimics the steric bulk of hydrogen (Van der Waals radius: 1.47 Å vs 1.20 Å) while drastically altering electronics.

Synthetic Utility & Logic

The primary utility of this compound is its conversion into 2-chloro-5-fluoronicotinic acid , a "gateway" intermediate that allows for divergent synthesis.[1]

Reactivity Map (Graphviz)

Figure 1: Divergent synthesis pathways originating from the 5-fluoro-2-hydroxy scaffold.

Medicinal Chemistry Applications

Case Study: Lemborexant (Dayvigo)

-

Role of Scaffold: The this compound (or its 2-chloro derivative) serves as a high-fidelity precursor to the 2-amino-5-fluoropyridine headgroup.[1] The fluorine atom is essential for the drug's picomolar affinity and extended half-life by blocking metabolic degradation at the pyridine ring.

Kinase Inhibition (Bioisosterism)

In kinase inhibitors (e.g., c-Met, VEGFR targets), the 2-oxo-1,2-dihydropyridine-3-carboxamide motif is a common hydrogen-bond donor/acceptor pair for the ATP binding pocket.[1]

-

Application: Replacing a phenyl ring with the 5-fluoro-2-hydroxypyridine core often improves solubility and reduces CYP inhibition liability.[1]

-

Mechanism: The 2-oxo group functions as a hydrogen bond acceptor, while the NH (tautomer) acts as a donor, mimicking the hinge-binding motif of adenine.

Experimental Protocols

Protocol A: Activation to 2-Chloro-5-fluoronicotinic Acid

This is the industry-standard activation step to unlock SNAr reactivity.[1]

-

Reagents: this compound (1.0 eq), Phosphorus Oxychloride (POCl₃, 5.0 eq), PCl₅ (1.1 eq).

-

Procedure:

-

Suspend the starting acid in neat POCl₃ in a round-bottom flask equipped with a drying tube.

-

Add PCl₅ in portions (exothermic).[1]

-

Heat the mixture to 105–110°C for 6–8 hours. The suspension will clear as the acid chloride/chloro-intermediate forms.

-

Quenching (Critical): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring (maintain <20°C).

-